molecular formula C13H14N2O2S B8596734 3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 860344-61-2

3-{2-[(Propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid

Cat. No. B8596734
Key on ui cas rn: 860344-61-2
M. Wt: 262.33 g/mol
InChI Key: KNABHULPOUDVRX-UHFFFAOYSA-N
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Patent
US07915300B2

Procedure details

Isopropyl-thiourea (2.47 mmol) and 3-(2-Bromo-acetyl)-benzoic acid (2.47 mmol) were mixed in THF (12 mL). After stirring at room temperature for 5 minutes the mixture was heated to 80° C. for 2 hours. The volume was reduced to 5 mL and the mixture was then cooled to −20° C. and filtered. The solid was washed with a small amount of diethylether and dried. m/z=263.1 in MS ES+, which was characterized by hplc and MS and used in the next step without any further purification.
Quantity
2.47 mmol
Type
reactant
Reaction Step One
Quantity
2.47 mmol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([NH2:7])=[S:6])([CH3:3])[CH3:2].Br[CH2:9][C:10]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([OH:17])=[O:16])=O>C1COCC1>[CH:1]([NH:4][C:5]1[S:6][CH:9]=[C:10]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([OH:17])=[O:16])[N:7]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.47 mmol
Type
reactant
Smiles
C(C)(C)NC(=S)N
Name
Quantity
2.47 mmol
Type
reactant
Smiles
BrCC(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 5 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled to −20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with a small amount of diethylether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used in the next step without any further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)NC=1SC=C(N1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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